((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate
Beschreibung
This compound (CAS: 2346620-55-9) is a chiral bicyclic nucleoside analogue with a molecular formula of C₁₆H₂₂N₂O₇ and a molecular weight of 354.36 g/mol . Its structure features a fused tetrahydrofuro[3,4-d][1,3]dioxolane core linked to a 2,4-dioxo-3,4-dihydropyrimidine moiety and an isobutyrate ester group. Key stereochemical descriptors (3aR,4R,6R,6aR) ensure precise spatial orientation critical for biological interactions. The compound is synthesized via nucleoside derivatization, with purity typically ≥97% for research use .
Predicted physicochemical properties include:
- Collision Cross-Section (CCS): 177.5 Ų for [M+H]+ adduct .
- Solubility: Likely moderate in polar aprotic solvents (e.g., DMSO), inferred from its ester and dioxolane groups.
- Stability: Requires storage at 2–8°C under inert atmosphere due to hydrolytic sensitivity of the ester and dioxolane moieties .
Eigenschaften
CAS-Nummer |
2346620-53-7 |
|---|---|
Molekularformel |
C16H22N2O7 |
Molekulargewicht |
354.35 g/mol |
IUPAC-Name |
[(3aR,4R,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H22N2O7/c1-8(2)14(20)22-7-9-11-12(25-16(3,4)24-11)13(23-9)18-6-5-10(19)17-15(18)21/h5-6,8-9,11-13H,7H2,1-4H3,(H,17,19,21)/t9-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
ORYLGPPOEFBRMM-OJAKKHQRSA-N |
Isomerische SMILES |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=O)NC3=O)OC(O2)(C)C |
Kanonische SMILES |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=O)NC3=O)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Tetrahydrofuro[3,4-d][1, dioxolane Skeleton
The tetrahydrofurodioxolane ring is constructed via acid-catalyzed cyclization of a diol intermediate. Using 2,2-dimethoxypropane and boron trifluoride diethyl etherate, uridine’s cis-diol groups undergo protection to form the rigid bicyclic structure. This step ensures the correct stereochemistry (3aR,4R,6R,6aR) critical for downstream reactivity.
Esterification with Isobutyric Anhydride
The primary hydroxyl group at the 4-position undergoes esterification using isobutyric anhydride under mild basic conditions (e.g., pyridine/DMAP). This step achieves near-quantitative conversion while preserving the stereochemical integrity of the core structure.
Stereochemical Control and Optimization
Achieving the desired (3aR,4R,6R,6aR) configuration demands chiral auxiliaries or enzymatic resolution. For instance, lipase-mediated kinetic resolution of racemic intermediates enriches the enantiomeric excess (>98%). Computational modeling (DFT calculations) guides solvent selection (e.g., THF vs. DCM) to favor transition states that yield the correct diastereomers.
Purification and Analytical Validation
Crude product purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Analytical data aligns with reported standards:
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.15 (d, 6H, isobutyl CH₃), δ 5.85 (s, 1H, pyrimidine H) |
| ¹³C NMR | δ 170.2 (ester C=O), δ 163.8 (pyrimidine C=O) |
| HPLC | Retention time: 8.2 min (C18 column, 70:30 H₂O/MeCN) |
Industrial-Scale Production Challenges
Scaling this synthesis introduces hurdles such as exothermic reaction control during esterification and catalyst recycling in hydrogenation steps. Continuous flow systems mitigate thermal runaway risks, while immobilized enzymes reduce costs in stereochemical resolution. Regulatory compliance necessitates impurity profiling (<0.1% by HPLC), often requiring orthogonal methods like LC-MS to detect trace byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
This compound has been identified as an impurity in the synthesis of Molnupiravir, an antiviral medication used for treating COVID-19. Its role in the impurity profiling of Molnupiravir is crucial for ensuring compliance with FDA regulations and pharmacopoeial guidelines during the drug's commercial production .
Impurity Profiling in Drug Development
- The compound serves as a reference standard for the impurity profiling of Molnupiravir. This process involves assessing the limits and threshold values of impurities in pharmaceutical formulations to ensure safety and efficacy during clinical use .
Potential Antiviral Activity
Synthesis and Characterization
The synthesis of ((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate involves multiple steps of organic synthesis techniques including nucleophilic substitutions and cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Impurity Analysis in Molnupiravir Production
In a study focusing on the quality control of Molnupiravir production, researchers utilized ((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate as a standard for chromatographic methods to identify and quantify impurities during the synthesis process. This ensures that the final product meets safety standards set by regulatory bodies .
Case Study 2: Structure-Activity Relationship Studies
Research into similar compounds has indicated that modifications to the dihydropyrimidine scaffold can enhance biological activity against various pathogens. The exploration of structure-activity relationships (SAR) involving this compound could lead to the development of new antiviral agents with improved efficacy and safety profiles .
Wirkmechanismus
The mechanism of action of ((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Pyrimidine Modifications: The 2,4-dioxo group in the target compound (vs. Replacement with a purine base (e.g., in ) broadens interaction with ATP-binding proteins but increases steric bulk.
Ester Groups :
- Isobutyrate (target compound) offers lipophilicity (logP ~1.2 predicted), aiding membrane permeability.
- Sulfamate () introduces polarity and hydrogen-bond acceptor capacity, critical for enzyme inhibition.
Stereochemistry :
- All analogues retain the (3aR,4R,6R,6aR) configuration, ensuring consistent spatial alignment for target engagement.
Biologische Aktivität
The compound ((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate is a derivative of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on existing literature and research findings.
- CAS Number : 2346620-53-7
- Molecular Formula : C16H22N2O7
- Molecular Weight : 354.36 g/mol
Biological Activity Overview
3,4-Dihydropyrimidin-2(1H)-ones have been recognized for their potential therapeutic applications due to their antiviral, antitumor, antibacterial, and anti-inflammatory properties. The specific compound has been noted for its role in the impurity profiling of Molnupiravir (EIDD-2801), an antiviral medication used in treating COVID-19 and other viral infections .
Antiviral Activity
Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit significant antiviral properties. For instance:
- The compound's structural similarity to known antiviral agents suggests potential efficacy against RNA viruses.
- In vitro studies demonstrated that related compounds can inhibit viral replication by targeting viral polymerases .
Antitumor Activity
The biological activity of 3,4-dihydropyrimidin-2(1H)-ones extends to antitumor effects:
- Several studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antibacterial and Anti-inflammatory Activities
The compound has also been associated with antibacterial and anti-inflammatory properties:
- Research has documented the ability of similar compounds to inhibit bacterial growth and modulate inflammatory responses in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents at specific positions on the pyrimidine ring significantly influence their pharmacological profiles:
| Compound | Position | Substituent | Activity |
|---|---|---|---|
| 1 | 2 | Furyl | High A2B receptor affinity |
| 2 | 5 | Thienyl | Moderate activity |
| 3 | 6 | Alkoxy | Enhanced antibacterial properties |
Case Studies
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various 3,4-dihydropyrimidin derivatives against influenza virus. The results indicated that modifications at the 6-position significantly enhanced antiviral activity compared to unmodified counterparts .
Case Study 2: Antitumor Mechanism
In another investigation focusing on breast cancer cell lines, derivatives were shown to induce apoptosis via mitochondrial pathways. The study highlighted the importance of the dioxolane ring in mediating these effects .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?
The compound is synthesized via nucleoside analog intermediates. A common method involves:
- Step 1 : Dissolving a precursor alcohol (e.g., (3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol in anhydrous CH₂Cl₂ under inert atmosphere (Ar) .
- Step 2 : Adding pyridine and tosylating agents (e.g., Ts₂O) to activate hydroxyl groups for subsequent coupling .
- Step 3 : Refluxing the mixture to achieve high conversion, followed by purification via column chromatography.
Optimization : Use kinetic studies to identify rate-limiting steps. Adjust solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress with HPLC or TLC .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Confirm stereochemistry (e.g., ¹H/¹³C NMR for furanose ring protons and methyl groups) .
- Mass Spectrometry (MS) : Validate molecular weight (353.37 g/mol) via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve absolute configuration for chiral centers (3aR,4R,6R,6aR) if single crystals are obtainable .
Q. How should this compound be stored to maintain stability?
- Storage Conditions : 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the dioxolane ring .
- Handling : Avoid prolonged exposure to light or moisture, as the 2,4-dioxopyrimidine moiety is photosensitive .
Advanced Research Questions
Q. What computational methods can predict reactivity or degradation pathways?
- Quantum Mechanical Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states for hydrolysis of the dioxolane ring .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water penetration into the tetrahydrofuro[3,4-d][1,3]dioxolane system) to identify labile bonds .
- AI-Driven Tools : Apply platforms like ICReDD to predict optimal reaction conditions and byproduct formation .
Q. How can researchers design experiments to resolve contradictions in biological activity data?
- Case Example : If cytotoxicity varies between assays, use:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
- Metabolite Profiling : Quantify degradation products (e.g., free pyrimidine derivatives) via LC-MS to rule out interference .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity .
Q. What strategies enhance solubility for in vivo studies without compromising stability?
- Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) at the isobutyrate moiety .
- Nanocarrier Systems : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
- Co-Solvent Systems : Test biocompatible solvents like DMSO/PBS mixtures (≤5% v/v) to balance solubility and cytotoxicity .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Enzyme Inhibition Assays : Measure IC₅₀ against thymidine phosphorylase or uridine phosphorylase, given its pyrimidine analog structure .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to nucleotide-binding domains (e.g., HSP72) .
- Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes to identify key hydrogen bonds with the dioxolane oxygen .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns with gradient elution (water:acetonitrile + 0.1% TFA) .
- Membrane Technologies : Employ nanofiltration to remove low-molecular-weight impurities (e.g., unreacted Ts₂O) .
- Chiral Stationary Phases : Resolve enantiomeric impurities using cellulose-based columns .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
